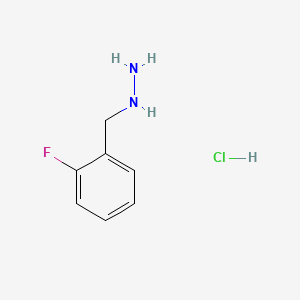
ジグリム-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Diglyme-d14 is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
作用機序
Target of Action
Diglyme-d14, also known as 1,1,2,2-tetradeuterio-diethylene glycol dimethyl ether-d14, is primarily used as a solvent in NMR spectroscopy.
Action Environment
The action of Diglyme-d14 can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, it is classified as a flammable liquid, and thus, precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .
準備方法
Synthetic Routes and Reaction Conditions
Diglyme-d14 is synthesized by the reaction of dimethyl ether and ethylene oxide over an acid catalyst . The deuterated form is prepared by using deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of diglyme-d14 involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The process typically includes distillation and purification steps to achieve the desired chemical purity of 98% .
化学反応の分析
Types of Reactions
Diglyme-d14 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a common reducing agent used in the presence of diglyme-d14 as a solvent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
類似化合物との比較
Similar Compounds
Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d14.
Ethylene glycol dimethyl ether: A similar compound with a shorter carbon chain.
Diethylene glycol diethyl ether: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
Diglyme-d14 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques where background signals need to be minimized . Its high boiling point and ability to dissolve a wide range of substances also make it a versatile solvent in various chemical processes .
特性
IUPAC Name |
1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-ZLKPZJALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/new.no-structure.jpg)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)




![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)



